molecular formula C8H6ClN3 B2628117 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile CAS No. 1824345-60-9

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Cat. No.: B2628117
CAS No.: 1824345-60-9
M. Wt: 179.61
InChI Key: QPZGGEHIEOWBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H6ClN3. It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position, a cyclopropyl group at the 6-position, and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-6-cyclopropylpyridazine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methylpyridazine-4-carbonitrile
  • 3-Chloro-6-phenylpyridazine-4-carbonitrile
  • 3-Chloro-6-ethylpyridazine-4-carbonitrile

Uniqueness

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of derivatives with potentially enhanced biological activity or material properties .

Properties

IUPAC Name

3-chloro-6-cyclopropylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-6(4-10)3-7(11-12-8)5-1-2-5/h3,5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZGGEHIEOWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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